molecular formula C28H42ClF3N4O7 B611721 Vtp-27999 tfa CAS No. 1013937-63-7

Vtp-27999 tfa

Katalognummer B611721
CAS-Nummer: 1013937-63-7
Molekulargewicht: 639.1102
InChI-Schlüssel: SYWYSVAEGXHOJO-VIEYARBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VTP-27999 TFA is a highly potent and selective renin inhibitor with an IC50 value of 0.47 nM . It has demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .


Molecular Structure Analysis

The molecular formula of VTP-27999 TFA is C28H42ClF3N4O7 . The exact mass is 638.27 and the molecular weight is 639.110 . The structure is complex, involving multiple functional groups including a chlorophenyl group, a piperidinyl group, and a trifluoroacetate group .


Physical And Chemical Properties Analysis

VTP-27999 TFA is an oil-like substance . It is soluble in water (10 mg/mL with ultrasonic assistance) and ethanol (2.4 mg/mL with ultrasonic assistance) . It should be stored at 4°C in a dry, sealed environment .

Wissenschaftliche Forschungsanwendungen

Summary of Application

VTP-27999 TFA is an alkyl amine Renin inhibitor . Renin is an enzyme that plays a role in blood pressure regulation. Inhibiting this enzyme can help control high blood pressure, or hypertension .

Results or Outcomes

VTP-27999 demonstrated excellent selectivity over related and unrelated off-targets, more than 15% oral bioavailability in three species, oral efficacy in a double transgenic rat model of hypertension, and good exposure in humans .

End-Organ Diseases Treatment

Summary of Application

End-organ diseases refer to conditions that result from chronic, uncontrolled hypertension. By controlling hypertension, VTP-27999 TFA could potentially help prevent or treat these diseases .

Methods of Application

The methods of application would be similar to those used for hypertension treatment. The compound would be administered orally .

Results or Outcomes

The outcomes of using VTP-27999 TFA for end-organ diseases would likely be similar to those for hypertension treatment. The compound has demonstrated efficacy in a double transgenic rat model of hypertension .

Chronic Renal Disease Treatment

Summary of Application

VTP-27999 TFA is being developed for the treatment of chronic renal disease . Chronic renal disease, also known as chronic kidney disease, involves the gradual loss of kidney function over time. By inhibiting renin, VTP-27999 TFA could potentially help control blood pressure and slow the progression of the disease .

Renal Function Study

Summary of Application

VTP-27999 TFA has been used in trials studying the basic science of renal function . The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating renal function. By inhibiting renin, VTP-27999 TFA could provide valuable insights into the workings of this system .

Methods of Application

In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .

Results or Outcomes

VTP-27999 TFA was well tolerated with no significant safety issues. It was rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours. Plasma renin activity remained suppressed during the 24-hour dosing interval at all doses .

Blood Pressure Regulation Study

Summary of Application

VTP-27999 TFA has been used in trials studying the basic science of blood pressure regulation . The renin–angiotensin–aldosterone system (RAAS) is a hormone system that regulates blood pressure, plasma sodium and potassium levels, and extracellular fluid volume in the body . By inhibiting renin, VTP-27999 TFA could provide valuable insights into the workings of this system .

Methods of Application

In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .

Results or Outcomes

VTP-27999 TFA was well tolerated with no significant safety issues. It was rapidly absorbed, attaining maximum plasma concentrations at 1 to 4 hours after dosing, with a terminal half-life of 24 to 30 hours. Plasma renin activity remained suppressed during the 24-hour dosing interval at all doses .

Angiotensin II and Aldosterone Regulation Study

Summary of Application

VTP-27999 TFA has been used in studies investigating the regulation of angiotensin II and aldosterone . These are key components of the RAAS, and their regulation is crucial for maintaining blood pressure and fluid balance .

Methods of Application

In the study, VTP-27999 TFA was administered once daily (75, 150, 300, and 600 mg) for 10 days .

Results or Outcomes

VTP-27999 TFA decreased plasma angiotensin II and aldosterone. At 24 hours and later time points after dosing on day 10 in the 600-mg group, angiotensin II and aldosterone levels were increased, and plasma renin activity was also increased at 48 and 72 hours, compared with baseline .

Safety And Hazards

VTP-27999 TFA is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of exposure, appropriate first aid measures should be taken, including rinsing with copious amounts of water and seeking medical attention .

Eigenschaften

IUPAC Name

methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWYSVAEGXHOJO-VIEYARBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClF3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vtp-27999 tfa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vtp-27999 tfa
Reactant of Route 2
Vtp-27999 tfa
Reactant of Route 3
Vtp-27999 tfa
Reactant of Route 4
Reactant of Route 4
Vtp-27999 tfa
Reactant of Route 5
Vtp-27999 tfa
Reactant of Route 6
Vtp-27999 tfa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.